1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine
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Description
“1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine” is a chemical compound with the molecular formula C8H12N2OS . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrano[4,3-d][1,3]thiazole ring attached to an ethan-1-amine group . The molecular weight is 184.26 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The exact boiling point is not specified .Scientific Research Applications
Multicomponent Domino Reactions
- Chemodivergent Reactions : A study highlights the synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines using a multicomponent domino reaction catalyzed by L-proline in aqueous media. This method emphasizes the formation of densely functionalized structures by creating multiple bonds and rings, showcasing the molecule's utility in constructing complex chemical frameworks (Prasanna et al., 2013).
Structural Characterization and Polymorphism
- Polymorphic Forms and Crystal Structures : Research has been conducted on the structural characterization of various polymorphs of related compounds, illustrating the diverse intermolecular hydrogen bonding patterns and molecular conformations. This highlights the molecule's significance in studying polymorphism and crystal engineering (Böck et al., 2020).
Synthesis and Biological Activity
- Novel Compound Synthesis : Efforts in synthesizing novel compounds from the given molecule have been documented. These include the creation of derivatives with potential biological activities, emphasizing the molecule's role in developing new pharmacologically relevant compounds (Svete et al., 2015).
- Antimicrobial Activity : The molecule has been used in synthesizing compounds tested for antimicrobial properties, underlining its importance in creating agents that might contribute to combating various microbial infections (Abdelhamid et al., 2010).
Catalysis and Reaction Studies
- Nucleophilicity and Solvent Effects : The molecule's derivatives have been involved in studies assessing nucleophilicity and solvent effects on kinetic reactions. This underscores its role in understanding reaction mechanisms and enhancing catalytic processes (El Guesmi et al., 2020).
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-5(9)8-10-6-2-3-11-4-7(6)12-8/h5H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJNMGKMGBNRJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(S1)COCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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